2-(1-Pyridin-2-yl-ethylamino)-ethanol
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Overview
Description
2-(1-Pyridin-2-yl-ethylamino)-ethanol is an organic compound that features a pyridine ring attached to an ethylamino group, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Pyridin-2-yl-ethylamino)-ethanol typically involves the reaction of 2-pyridinecarboxaldehyde with ethylamine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Pyridin-2-yl-ethylamino)-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Pyridine-2-carboxylic acid or pyridine-2-carboxaldehyde.
Reduction: Piperidine derivatives.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
2-(1-Pyridin-2-yl-ethylamino)-ethanol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-Pyridin-2-yl-ethylamino)-ethanol involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, influencing catalytic activity. The amino and ethanol groups can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(1-Pyridin-2-yl-ethylamino)-propan-1-ol: Similar structure but with a propanol moiety instead of ethanol.
1-(Pyridin-2-yl)ethylamine: Lacks the ethanol group, making it less versatile in certain applications.
Uniqueness
2-(1-Pyridin-2-yl-ethylamino)-ethanol is unique due to its combination of a pyridine ring, ethylamino group, and ethanol moiety. This structure allows it to participate in a wide range of chemical reactions and form stable complexes with metals, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
2-(1-pyridin-2-ylethylamino)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8(10-6-7-12)9-4-2-3-5-11-9/h2-5,8,10,12H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOSOMGHCOWFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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